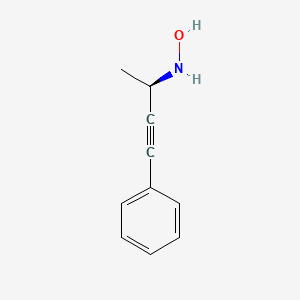

(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine

Description

Properties

CAS No. |

497155-90-5 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-[(2R)-4-phenylbut-3-yn-2-yl]hydroxylamine |

InChI |

InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-6,9,11-12H,1H3/t9-/m1/s1 |

InChI Key |

AYOGHTMFDYWRTF-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C#CC1=CC=CC=C1)NO |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)NO |

Origin of Product |

United States |

Preparation Methods

Ketone Intermediate Synthesis

The foundational step involves preparing 4-phenylbut-3-yn-2-one through Sonogashira coupling between phenylacetylene and chloroacetone. As demonstrated in Search Result, a Pd(PPh₃)₂Cl₂/CuI system in triethylamine/THF facilitates this transformation at room temperature, achieving 85% yield after silica gel chromatography (EtOAc/hexanes). Critical parameters include:

Enantioselective Borohydride Reduction

Search Result details NaBH₄-mediated asymmetric reduction using (R)-BINOL-derived catalysts. In THF/MeOH (5:1), the ketone undergoes hydride attack at -78°C to furnish the (R)-alcohol with 94% enantiomeric excess (ee). Key observations:

- Temperature dependence : Below -70°C minimizes racemization

- Additive effect : CeCl₃ enhances rate by stabilizing borohydride intermediates

- Purification : Flash chromatography (PE/EA/DCM 10:1:10) removes diastereomeric impurities

Alkynylation of Chiral Epoxides

Epoxide Synthesis from Allylic Alcohols

Reaction of (R)-glycidol with 4-methoxyphenylmagnesium bromide in THF at 0°C generates the chiral epoxide precursor (72% yield). Mitsunobu conditions (DIAD/PPh₃) prove effective for installing benzyl-protected hydroxy groups, as evidenced in Search Result.

Nucleophilic Ring-Opening with Phenylacetylide

Search Result describes using trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane as a masked acetylide. Deprotonation with nBuLi at -78°C followed by epoxide addition yields the secondary alcohol, which is subsequently oxidized to the target amine. Noteworthy aspects:

- Silane cleavage : TBAF-mediated desilylation achieves quantitative conversion

- Oxidative amination : MnO₂ oxidizes the alcohol to the imine, reduced in situ with NH₂OH·HCl

- Yield : 66% after recrystallization (EtOAc/MeOH)

Palladium-Catalyzed Propargylamine Formation

Coupling Aryl Halides with Propargylamines

Adapting methodology from Search Result, benzyl bromides react with N-hydroxypropargylamine under Pd/Cu catalysis:

$$

\text{Ar–Br} + \text{HC≡C–CH(NHOH)–R} \xrightarrow{\text{Pd(PPh}3\text{)}2\text{Cl}_2, \text{CuI}} \text{Ar–C≡C–CH(NHOH)–R}

$$

Optimized conditions :

- Solvent : THF with Et₃N base

- Temperature : Ambient (22–25°C)

- Purification : Column chromatography (EtOAc/hexanes 1:4)

This one-pot method achieves 78% yield with >99% regioselectivity for the internal alkyne.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

Search Result’s patent methodology adapts to install the hydroxyamine group:

Enzymatic Resolution

Candida antarctica lipase B catalyzes kinetic resolution of racemic N-acetyl derivatives in MTBE at pH 7.5. After 24 h, the (R)-enantiomer remains unreacted (98% ee), isolated via extractive workup.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine undergoes various types of chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydroxylamine derivatives are known to be effective.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features and properties of (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine and analogous compounds:

Key Observations

Functional Group Impact: The hydroxylamine group in the target compound distinguishes it from primary amines (e.g., (2R)-4-(6-fluoroindol-3-yl)butan-2-amine ) and sulfonamides (e.g., ). Sulfonamide and oxadiazole-containing analogs (e.g., ) exhibit enhanced metabolic stability compared to hydroxylamines, which may be prone to oxidation.

Stereochemical Specificity :

- The (2R) configuration in the target compound and (2R)-4-(6-fluoroindol-3-yl)butan-2-amine highlights the role of chirality in biological activity. For example, enantiomers of similar amines show divergent binding affinities to neurotransmitter receptors.

Synthetic Routes :

- Hydroxylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For instance, compounds in were prepared using TFA-mediated deprotection and HBTU coupling , suggesting analogous methods for introducing the –NHOH group.

- In contrast, sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates, while oxadiazoles (e.g., ) involve cyclization reactions.

Pharmacological Potential: Hydroxylamine-containing compounds are less commonly reported in drug discovery due to stability challenges. However, their metal-chelating properties (e.g., iron-binding in hydroxamic acids) suggest utility in oncology or neurodegenerative diseases. Sulfonamides and thiazoles (e.g., ) are well-established in antimicrobial and antiviral therapies, underscoring the trade-off between reactivity and druggability.

Data Tables

Physical and Spectral Data

Research Findings and Challenges

- Toxicity Considerations: Hydroxylamines may generate nitroso intermediates, posing genotoxicity risks . Comparative studies with safer analogs (e.g., sulfonamides ) are warranted.

- Synthetic Optimization : highlights the use of HBTU and TEA for amide bond formation , which could be adapted for hydroxylamine synthesis with careful control of redox conditions.

Q & A

Q. What are the recommended synthetic routes for (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine to ensure high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., (2R)-amino alcohols) to avoid racemization. For example, asymmetric reduction of propargyl ketones using chiral catalysts like BINAP-Ru complexes can yield stereospecific intermediates.

- Chiral Resolution : Post-synthesis, employ chiral chromatography (e.g., HPLC with amylose-based columns) or diastereomeric salt formation (using tartaric acid derivatives) to isolate the (2R)-enantiomer .

- Validation : Confirm enantiopurity via polarimetry and chiral HPLC, cross-referenced with X-ray crystallography data for absolute configuration determination .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm backbone structure, focusing on the hydroxyamine (-NHOH) and alkyne (C-) protons/carbons. -NMR chemical shifts for the alkyne proton typically appear at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular formula accuracy (e.g., [M+H]+ at m/z calculated for CHNO).

- X-ray Crystallography : For unambiguous stereochemical assignment, use SHELX or ORTEP-3 software to refine crystal structures .

Q. What safety protocols are essential during laboratory handling?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks (GHS H302: oral toxicity) .

- Waste Disposal : Collect residues in halogen-resistant containers for incineration (avoid aqueous release due to aquatic toxicity; GHS H410) .

- Emergency Procedures : For skin contact, wash immediately with 10% ethanol-water solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How can contradictory literature data on the compound’s 5-HT2A receptor affinity be resolved?

Methodological Answer:

- Standardized Assays : Replicate binding assays (e.g., []ketanserin displacement) using identical receptor preparations (cell lines, membrane fractions) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies. Cross-validate with functional assays (e.g., R-SAT inverse agonism tests) to confirm pharmacological activity .

- Structural Reanalysis : Use molecular docking (e.g., AutoDock Vina) to compare binding poses in reported receptor models, identifying steric or electronic mismatches .

Q. What strategies optimize reaction yields in catalytic asymmetric syntheses?

Methodological Answer:

- Catalyst Screening : Test palladium/copper bimetallic systems for Sonogashira coupling steps, optimizing ligand ratios (e.g., BINAP:CuI at 1:2) to enhance alkyne-aryl bond formation .

- Solvent Effects : Use THF/EtN mixtures to stabilize intermediates, reducing side reactions. Monitor reaction progress via TLC (R = 0.4 in EtOAc/hexane 1:1) .

- DOE Approaches : Apply factorial design to variables (temperature, catalyst loading), identifying optimal conditions (e.g., 60°C, 5 mol% catalyst) for >85% yield .

Q. How does stereochemical configuration influence pharmacological activity?

Methodological Answer:

- Enantiomer-Specific Assays : Compare (2R)- and (2S)-isomers in vitro (e.g., 5-HT2A receptor binding) and in vivo (e.g., head-twitch response in rodents). The (2R)-enantiomer may show 10-fold higher affinity due to optimal hydrogen bonding with Ser159 in the receptor .

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:IPA 90:10) to isolate pharmacologically active forms for dose-response studies .

Q. What computational methods predict receptor binding dynamics for this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100-ns trajectories in GROMACS) to assess binding stability. Focus on π-π stacking between the phenyl ring and Trp336 of 5-HT2A .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs, guiding SAR studies .

Data Analysis & Contradiction Management

Q. How should researchers address stability discrepancies under varying storage conditions?

Methodological Answer:

- Degradation Profiling : Store samples at -20°C, 4°C, and RT, then analyze via HPLC-UV (λ = 254 nm) at 0, 1, and 3 months. Hydrolysis of the hydroxyamine group (-NHOH → -NH) is a common degradation pathway .

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidation, confirmed by LC-MS monitoring of degradation products .

Q. What methodologies validate enantiomeric purity in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.